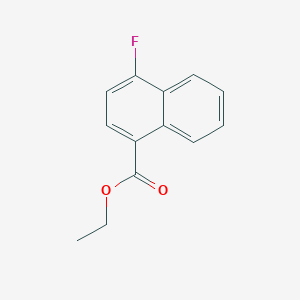

Ethyl 4-fluoro-1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNLNEFNZMGNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Fluoro 1 Naphthoate

Regioselective Fluorination Strategies for Naphthalene (B1677914) Precursors

Achieving regioselectivity in the fluorination of naphthalene derivatives is a significant challenge in synthetic organic chemistry. The position of the incoming fluorine atom is heavily influenced by the electronic properties of existing substituents on the naphthalene ring.

Electrophilic Fluorination Approaches

Electrophilic fluorination introduces a fluorine atom that acts as an electrophile. This approach is particularly effective for electron-rich aromatic systems.

N-fluoro reagents, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, are widely used for the direct fluorination of aromatic compounds. worktribe.comresearchgate.net These reagents offer a source of "F+" and are known for their stability and ease of handling compared to gaseous fluorine. worktribe.com The reaction mechanism is generally considered to be a polar SEAr (electrophilic aromatic substitution) type, where the rate-limiting step is the initial attack of the electrophilic fluorine on the aromatic ring. worktribe.comresearchgate.net

For naphthalene precursors, the regioselectivity of fluorination with reagents like Selectfluor™ is dictated by the directing effects of the substituents already present on the ring. For instance, electron-donating groups will direct the incoming fluorine to the ortho and para positions. smolecule.com In the context of synthesizing Ethyl 4-fluoro-1-naphthoate, a precursor with a directing group at the 1-position would be necessary to favor fluorination at the 4-position. The reaction is often carried out in polar solvents like acetonitrile. researchgate.netoup.com The use of ionic liquids as a "green" alternative solvent for fluorination with Selectfluor™ has also been explored, sometimes leading to higher yields for substrates like naphthalene. rsc.org

Table 1: Electrophilic Fluorination of Naphthalene Derivatives with N-F Reagents

| Precursor | Reagent | Solvent | Product(s) | Yield | Reference |

| Naphthalene | NFTh | Acetonitrile | 1-Fluoronaphthalene | High | oup.com |

| 1-Fluoronaphthalene | NFTh | Acetonitrile | 1,4-Difluoronaphthalene, 1,2-Difluoronaphthalene | Moderate | oup.com |

| N,N-dimethylnaphthalen-1-amine | Selectfluor™ | Acetonitrile | Complex mixture, including 2-fluoro and 4-fluoro derivatives (minor) | Low | researchgate.net |

| Naphthalene | Selectfluor™ | Ionic Liquid ([emim][OTf]) | 1-Fluoronaphthalene | ~50% (higher for naphthalene) | rsc.org |

| Naphthalene | N-Fluorobis(phenylsulfonyl)amine | Solvent-free | 1-Fluoronaphthalene | Selective | researchgate.net |

Direct fluorination using elemental fluorine (F₂) is a powerful method but often difficult to control, leading to over-fluorination and a mixture of products. dtic.milacs.org The reaction is highly exothermic and typically requires specialized equipment and inert solvents. Despite these challenges, direct liquid-phase fluorination of naphthalene has been shown to produce monofluoro and polyfluoro derivatives. acs.org The mechanism is proposed to be an ionic electrophilic substitution. acs.org However, for the selective synthesis of a single isomer like Ethyl 4-fluoro-1-naphthoate, this method is generally less practical due to the lack of selectivity. dtic.milacs.org

Nucleophilic Fluorination Pathways

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). This approach is suitable for aromatic systems bearing electron-withdrawing groups or a good leaving group at the desired position.

The Finkelstein reaction, traditionally used for alkyl halides, involves the exchange of one halogen for another. wikipedia.orgiitk.ac.in While classic Finkelstein conditions (sodium iodide in acetone) are not directly applicable to the synthesis of aryl fluorides, variations of this reaction exist. wikipedia.org The "aromatic Finkelstein reaction" can be used to substitute aryl chlorides and bromides with iodide, often requiring a copper catalyst. wikipedia.org For the introduction of fluorine, potassium fluoride (KF) can be used to convert chlorocarbons to fluorocarbons, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgorganic-chemistry.org

For the synthesis of Ethyl 4-fluoro-1-naphthoate, a precursor such as Ethyl 4-chloro-1-naphthoate or Ethyl 4-bromo-1-naphthoate could potentially undergo a nucleophilic aromatic substitution (SNAr) with a fluoride source like KF or cesium fluoride (CsF). The success of this reaction depends on the activation of the naphthalene ring towards nucleophilic attack. The presence of the electron-withdrawing ester group at the 1-position would facilitate this substitution at the 4-position.

Table 2: Nucleophilic Halogen Exchange for Fluorine Introduction

| Substrate Type | Reagent | Catalyst/Conditions | Product Type | Key Features | Reference(s) |

| Alkyl Halides | NaI in Acetone | - | Alkyl Iodides | Driven by precipitation of NaCl/NaBr | wikipedia.orgiitk.ac.in |

| Chlorocarbons | KF | Polar solvents (DMF, DMSO) | Fluorocarbons | Halogen exchange | wikipedia.org |

| Aryl Chlorides/Bromides | KI | Copper(I) iodide, diamine ligands | Aryl Iodides | Catalyzed aromatic Finkelstein | wikipedia.org |

| Primary Alkyl Halides | Tetrabutylammonium fluoride (TBAF) | t-amyl alcohol | Fluoroalkanes | High chemo-selectivity and yield | researchgate.netelsevierpure.com |

A well-established method for introducing fluorine into an aromatic ring is through the thermal decomposition of an arenediazonium salt, a sequence often involving the Balz-Schiemann reaction. google.comresearchgate.net This process begins with the diazotization of a primary aromatic amine, in this case, Ethyl 4-amino-1-naphthoate. The resulting diazonium salt is then typically converted to a tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the desired fluoroaromatic compound, nitrogen gas, and boron trifluoride. google.com

An alternative to the traditional Balz-Schiemann reaction involves performing the diazotization with a nitrosating agent in the presence of a source of boron trifluoride in an organic medium, followed by thermal decomposition without isolating the intermediate diazonium salt. google.com Another variation involves the reaction of a triazine, derived from a diamine, with hydrogen fluoride-pyridine, which has been shown to be effective for the synthesis of fluoronaphthalenes. researchgate.netresearchgate.net

Copper-Mediated and Palladium-Catalyzed C-F Bond Formation

Transition metal-catalyzed reactions, particularly those involving copper and palladium, have become powerful tools for the formation of carbon-fluorine (C-F) bonds. rsc.org These methods offer advantages in terms of substrate scope and functional group tolerance.

Copper-mediated fluorination often utilizes a nucleophilic fluoride source. rsc.orgscience.gov For instance, the conversion of arylboronic acids or their derivatives to aryl fluorides can be achieved using copper(II) salts in the presence of a fluoride donor like potassium fluoride (KF) or cesium fluoride (CsF). science.gov While direct examples for Ethyl 4-fluoro-1-naphthoate are not extensively detailed, the general principle involves the reaction of a suitable 4-substituted-1-naphthoic acid derivative (such as a boronic ester) with a copper catalyst and a fluoride source. nih.govrsc.org The use of copper reagents is advantageous due to their lower cost compared to other transition metals. rsc.org

Palladium-catalyzed C-F cross-coupling reactions represent another sophisticated approach. These reactions typically involve the coupling of an aryl halide or triflate with a fluoride source, mediated by a palladium catalyst. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the challenging reductive elimination step that forms the C-F bond. researchgate.net While specific applications to the synthesis of Ethyl 4-fluoro-1-naphthoate are not widespread in the literature, the methodology has been successfully applied to a range of aromatic systems, suggesting its potential applicability. researchgate.netsemanticscholar.orgresearchgate.net

C-H Functionalization Strategies for Fluorine Introduction

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for introducing fluorine into aromatic systems, as it avoids the need for pre-functionalized substrates. researchgate.netrsc.orgnih.gov These methods can be broadly categorized into directed and non-directed approaches.

In directed C-H fluorination, a directing group on the naphthalene substrate guides a transition metal catalyst to a specific C-H bond, enabling regioselective fluorination. researchgate.netresearchgate.net For the synthesis of 4-fluoro-1-naphthoic acid derivatives, a directing group at the 1-position of the naphthalene ring could be utilized to facilitate fluorination at the 4-position. researchgate.net Palladium and copper catalysts are commonly employed in these transformations. researchgate.net

Non-directed C-H fluorination is more challenging due to the lower reactivity of C-H bonds and the potential for multiple products. However, advances in catalyst design are overcoming these limitations. researchgate.net The direct fluorination of naphthalene derivatives without a directing group is an area of ongoing research. google.com

| Method | Catalyst/Reagents | Advantages | Challenges | Relevant Citations |

| Copper-Mediated Fluorination | Cu(II) salts, KF, CsF | Lower cost catalyst | Requires pre-functionalized substrate | rsc.orgscience.govnih.gov |

| Palladium-Catalyzed Fluorination | Pd catalyst, phosphine ligands | High efficiency, broad scope | Expensive catalyst, ligand sensitivity | researchgate.netsemanticscholar.orgresearchgate.net |

| Directed C-H Fluorination | Pd or Cu catalyst, directing group | High regioselectivity, atom economy | Requires installation/removal of directing group | researchgate.netresearchgate.net |

| Non-Directed C-H Fluorination | Specialized catalysts | Most atom-economical | Poor regioselectivity, harsh conditions | researchgate.netgoogle.com |

Esterification Protocols for 4-Fluoro-1-naphthoic Acid

Once 4-fluoro-1-naphthoic acid is obtained, the ethyl ester can be formed through various esterification methods. cdnsciencepub.com

Fischer Esterification Modifications

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method. masterorganicchemistry.comoperachem.comtcichemicals.com In the context of Ethyl 4-fluoro-1-naphthoate, this involves reacting 4-fluoro-1-naphthoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). operachem.comusm.my To drive the equilibrium towards the ester product, water is typically removed, often by using a Dean-Stark apparatus or by using the alcohol as the solvent. masterorganicchemistry.comtcichemicals.com Microwave-assisted Fischer esterification has been shown to significantly reduce reaction times and improve yields for substituted benzoic acids, a technique that could be applicable here. usm.my

Transesterification Processes

Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. While less direct for the synthesis from the carboxylic acid, if a different ester of 4-fluoro-1-naphthoic acid were available (e.g., the methyl ester), it could be converted to the ethyl ester by heating with an excess of ethanol and an acid or base catalyst. researchgate.netamazonaws.commdpi.com

Carboxylic Acid Activation Methods (e.g., Acid Chlorides, Coupling Reagents)

For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated before reaction with the alcohol. A common method is the conversion of 4-fluoro-1-naphthoic acid to its acid chloride, 4-fluoro-1-naphthoyl chloride. semanticscholar.org This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride then readily reacts with ethanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form Ethyl 4-fluoro-1-naphthoate. semanticscholar.orgnih.gov

Alternatively, various coupling reagents can be used to facilitate the direct esterification of the carboxylic acid with ethanol. organic-chemistry.orgresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid in situ, allowing for a smooth reaction with ethanol to form the ester. More modern coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are also highly effective for this transformation. mdpi.com

| Method | Reagents | Key Features | Relevant Citations |

| Fischer Esterification | Ethanol, H₂SO₄ or p-TSA | Equilibrium-driven, requires excess alcohol or water removal | masterorganicchemistry.comoperachem.comtcichemicals.comusm.my |

| Transesterification | Ethanol, acid or base catalyst | Converts an existing ester to the ethyl ester | researchgate.netamazonaws.commdpi.com |

| Acid Chloride Formation | SOCl₂ or oxalyl chloride, then ethanol | Highly reactive intermediate, high yield | semanticscholar.orgnih.gov |

| Coupling Reagents | DCC/DMAP, EDC, HATU | Mild conditions, high efficiency | organic-chemistry.orgresearchgate.netmdpi.com |

Multi-Step Synthesis from Accessible Naphthalene Derivatives

Ethyl 4-fluoro-1-naphthoate can be synthesized through multi-step sequences starting from more readily available naphthalene derivatives. nih.govclemson.eduresearchgate.net A common strategy involves the synthesis of 4-fluoro-1-naphthoic acid as a key intermediate, which is then esterified. nih.govclemson.edu

One such pathway starts with 1-halonaphthalenes. For example, 1-chloronaphthalene (B1664548) can undergo Friedel-Crafts acylation with acetyl chloride to yield 4-chloro-1-acetylnaphthalene. nih.gov This ketone can then be oxidized to 4-chloro-1-naphthoic acid, for example, using sodium hypochlorite (B82951) (the haloform reaction). cdnsciencepub.com The chloro group can then be displaced by a fluoride ion through a nucleophilic aromatic substitution (SNA) reaction, although this can be challenging. A more common route is the conversion of an amino group, which can be introduced via nitration and reduction, to a fluoro group via the Sandmeyer or Balz-Schiemann reaction. Once 4-fluoro-1-naphthoic acid is formed, it can be esterified as described in section 2.2. nih.gov

It is noted that 4-fluoro-1-naphthoic acid is also commercially available, which can significantly shorten the synthetic route. nih.govclemson.eduoakwoodchemical.com In such cases, the synthesis of Ethyl 4-fluoro-1-naphthoate is reduced to a single esterification step. nih.gov

Functional Group Transformations and Manipulations

The synthesis of ethyl 4-fluoro-1-naphthoate can be achieved through various functional group transformations, primarily starting from commercially available or readily synthesized naphthoic acid derivatives. A common strategy involves the esterification of 4-fluoro-1-naphthoic acid. This transformation can be accomplished using standard esterification methods, such as Fischer esterification with ethanol in the presence of a catalytic amount of strong acid.

Alternatively, the synthesis can commence from other substituted naphthalenes. For instance, 4-halo-1-naphthoic acids, such as 4-chloro-, 4-bromo-, and 4-iodo-1-naphthoic acid, can be synthesized and subsequently converted to the desired fluoro derivative. The synthesis of these halogenated naphthoic acids often begins with the Friedel-Crafts acylation of 1-halonaphthalenes with acetyl chloride to yield the corresponding 4-halogenated-1-acetylnaphthalenes. nih.gov These ketones can then be oxidized to the carboxylic acids. nih.govcdnsciencepub.com For example, reaction of the ketones with iodine and pyridine (B92270) can yield pyridinium (B92312) salts, which upon basic hydrolysis and acidification, provide the desired 4-halo-1-naphthoic acids. nih.gov

Another approach involves the direct fluorination of a suitable precursor. For example, electrophilic fluorination of a lithiated naphthalene derivative can introduce the fluorine atom at the desired position. acs.org The resulting fluorinated naphthoic acid can then be esterified to yield ethyl 4-fluoro-1-naphthoate. The manipulation of functional groups also includes the conversion of other moieties into the ethyl ester. For instance, a nitrile group can be hydrolyzed to a carboxylic acid, which is then esterified. cdnsciencepub.com

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be employed for the synthesis of ethyl 4-fluoro-1-naphthoate and its derivatives.

A convergent synthesis approach would involve the separate synthesis of a fluorinated naphthalene core and an ethyl ester side chain, which are then combined in a final step. For example, 4-fluoro-1-naphthoic acid can be prepared through a multi-step sequence and then coupled with ethanol. A practical convergent synthesis of 8-fluoronaphthalen-1-ylamine was achieved through the reaction of 1H-naphtho[1,8-de] nih.govresearchgate.nettriazine with HF-pyridine. researchgate.net This amine could then be a precursor for further functionalization and eventual conversion to the target ester. While this example illustrates the principle for a related compound, a similar strategy could be envisioned for ethyl 4-fluoro-1-naphthoate where a pre-fluorinated naphthalene building block is utilized.

A divergent synthesis strategy would start from a common intermediate that is then elaborated into a variety of final products, including ethyl 4-fluoro-1-naphthoate. For example, a key intermediate like a substituted 1-naphthoic acid could be synthesized and then subjected to different reactions to introduce various functionalities. science.gov Starting with a readily available naphthoic acid, one could introduce the fluorine atom at the 4-position and then perform the esterification. This allows for the creation of a library of related compounds by varying the ester group or introducing other substituents on the naphthalene ring from a single precursor. For instance, a series of substituted fluoromethylnaphthalenes were synthesized from a common intermediate, demonstrating a divergent approach. cdnsciencepub.com

Optimization of Reaction Conditions and Yields

Catalyst Development and Screening

The optimization of catalytic processes is crucial for the efficient synthesis of ethyl 4-fluoro-1-naphthoate. Various catalysts can be employed for different steps in the synthetic sequence.

For the introduction of the fluorine atom, palladium-catalyzed electrophilic fluorination has been reported for related naphthaldehyde compounds, using Pd(OAc)₂ with N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. The development of more efficient and selective fluorination catalysts is an active area of research. google.com This includes the use of hypervalent iodine reagents as mild and eco-friendly organocatalysts for oxidative transformations, which can include fluorination reactions. cardiff.ac.uk

In the context of forming the naphthoic acid precursor, palladium and copper catalysts are often used in cross-coupling reactions to build the carbon skeleton. For instance, the Suzuki-Miyaura coupling or other similar palladium-catalyzed reactions can be used to construct the naphthalene ring system from smaller fragments. The choice of ligand for the metal catalyst is critical in determining the efficiency and selectivity of these reactions.

For the esterification step, while simple acid catalysis is common, more advanced catalysts can be employed to improve yields and reaction times, especially on a larger scale. Lipase-catalyzed acylations have been investigated for related compounds, offering a milder and more selective alternative to chemical catalysis. science.gov

The table below summarizes some catalyst systems used in reactions relevant to the synthesis of fluorinated naphthalene derivatives.

Table 1: Catalyst Systems in the Synthesis of Fluorinated Naphthalene Derivatives

| Reaction Type | Catalyst | Reagents | Solvent | Temperature | Yield | Reference |

| Electrophilic Fluorination | Pd(OAc)₂ | N-fluorobenzenesulfonimide (NFSI) | Dichloroethane (DCE), Trifluoroacetic acid (TFA) | 110°C | 58% | |

| C-H Arylation | Pd(OAc)₂ | Aryl-BF₃K salts | Not specified | Room Temperature | Good | cam.ac.uk |

| Deoxyfluorination | PPh₃/NBS | CuI, CsF | THF, MeCN | Not specified | 80% | researchgate.net |

This table is for illustrative purposes and shows examples of catalyst systems used in related syntheses.

Solvent Effects and Temperature Control

Solvent selection and precise temperature control are critical parameters for optimizing the synthesis of ethyl 4-fluoro-1-naphthoate. The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. For instance, in palladium-catalyzed reactions, aprotic polar solvents like dimethylformamide (DMF) or ethereal solvents like tetrahydrofuran (B95107) (THF) are often employed. google.comrsc.org The solubility of reactants and catalysts, as well as the stabilization of transition states, are key factors governed by the solvent.

Temperature control is essential to manage reaction kinetics and selectivity. Many of the reactions involved in the synthesis, such as Grignard reactions or lithiation steps, are highly exothermic and require low temperatures (e.g., 0°C or -78°C) to prevent side reactions and ensure the stability of reactive intermediates. rsc.org Conversely, other steps, like certain cross-coupling reactions or fluorinations, may require elevated temperatures to overcome activation energy barriers. For example, a palladium-catalyzed electrophilic fluorination of a related naphthaldehyde was conducted at 110°C. In industrial settings, batch synthesis often employs strict temperature control to ensure consistent product quality.

High-Throughput Experimentation in Synthesis

High-throughput experimentation (HTE) offers a powerful approach to rapidly optimize the synthesis of ethyl 4-fluoro-1-naphthoate. mt.com This methodology involves conducting a large number of reactions in parallel, allowing for the efficient screening of various reaction parameters such as catalysts, ligands, solvents, temperatures, and reagent stoichiometries. mt.comnih.gov

By utilizing robotic liquid handlers and parallel reactor systems, researchers can systematically explore a wide range of conditions in a short amount of time. mt.comnih.gov This is particularly beneficial for complex multi-step syntheses where the optimization of each step can be a time-consuming process. For example, in developing a new catalytic system for the fluorination step, HTE could be used to screen a library of potential catalysts and ligands to identify the most active and selective combination. nih.gov

The data generated from HTE experiments can be used to build predictive models for reaction outcomes, further accelerating the optimization process. This data-rich approach allows for a more rational design of experiments and can lead to the discovery of novel and more efficient synthetic routes that might be missed through traditional one-variable-at-a-time optimization methods. nih.gov

Reaction Chemistry and Mechanistic Investigations of Ethyl 4 Fluoro 1 Naphthoate

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. researchgate.net In Ethyl 4-fluoro-1-naphthoate, the naphthalene (B1677914) ring is 'activated' towards nucleophilic attack by the electron-withdrawing nature of the ethyl ester group at the C1 position. This activation facilitates the displacement of the fluoride (B91410) ion at the C4 position by a variety of nucleophiles. The reaction typically proceeds via a stepwise addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex, although concerted mechanisms have also been proposed and computationally supported for similar systems. researchgate.netnih.gov The rate-determining step is generally the initial attack by the nucleophile to form this intermediate, as this step temporarily disrupts the aromaticity of the naphthalene ring. stackexchange.com Fluorine is a particularly effective leaving group in SNAr reactions, not because of its stability as an anion (iodide is better), but because its high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged intermediate, thereby lowering the activation energy of the initial nucleophilic attack. stackexchange.comyoutube.commasterorganicchemistry.com

Exploration of Nucleophile Reactivity Profiles (e.g., Amines, Alcohols, Thiols)

The amenability of Ethyl 4-fluoro-1-naphthoate to SNAr reactions allows for the introduction of a wide range of functional groups through the selection of an appropriate nucleophile. The general reactivity trend for common nucleophiles in SNAr reactions is largely governed by their nucleophilicity and basicity.

Amines : Primary and secondary amines are effective nucleophiles for SNAr reactions, leading to the formation of 4-amino-1-naphthoic acid derivatives. The nitrogen atom's lone pair attacks the C4 carbon, displacing the fluoride. The reactivity of amines can be influenced by their basicity and steric hindrance. nih.gov More basic amines generally react faster, although extremely strong bases can lead to side reactions. youtube.com These reactions are fundamental in synthesizing various dyes, pharmaceuticals, and materials.

Alcohols : Alcohols are generally weak nucleophiles and react slowly with activated aryl fluorides under neutral conditions. To achieve practical reaction rates, they are typically deprotonated using a base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide. The resulting alkoxide is a much stronger nucleophile and readily displaces the fluoride to form 4-alkoxy-1-naphthoate derivatives (aryl ethers).

Thiols : Thiols are excellent nucleophiles for SNAr reactions, often more so than their alcohol counterparts of similar basicity, a phenomenon attributed to the higher polarizability and lower solvation of the sulfur atom. nih.gov They are typically used as their conjugate base, the thiolate anion, which is generated by treatment with a mild base. The reaction of Ethyl 4-fluoro-1-naphthoate with a thiol or thiolate would yield a 4-(alkylthio)- or 4-(arylthio)-1-naphthoate derivative. Computational studies on the related compound 4-fluoro-1-naphthaldehyde (B120201) with methylthiolate confirm the facility of this type of substitution. researchgate.net

Kinetics and Thermodynamics of SNAr Reactions

The kinetics of SNAr reactions are highly dependent on the stability of the intermediate or transition state. The generally accepted mechanism involves a two-step process via a Meisenheimer complex. researchgate.net However, computational studies, particularly Density Functional Theory (DFT) calculations on the reaction of 4-fluoro-1-naphthaldehyde with methylthiolate, suggest that the reaction may proceed through a concerted mechanism with a single transition state, which is lower in energy than a stepwise pathway. researchgate.net

In the stepwise model, the first step is the rate-determining formation of the negatively charged Meisenheimer complex. The second step, the rapid expulsion of the fluoride leaving group, restores aromaticity. The presence of the electron-withdrawing ester group at C1 is crucial for stabilizing the negative charge that develops in the ring during the reaction, particularly at the ortho and para positions, through resonance and inductive effects. masterorganicchemistry.com

DFT calculations provide insight into the thermodynamics of the reaction. For the model reaction of 4-fluoro-1-naphthaldehyde with methylthiolate, the activation energy barrier was found to be lowest in the gas phase and increases significantly in solution, indicating a strong solvent effect on the transition state. researchgate.net

Table 1: Calculated Activation Energy Barriers for the SNAr Reaction of 4-fluoro-1-naphthaldehyde with Methylthiolate in Various Media Data derived from a DFT study on a model compound and presented for illustrative purposes. researchgate.net

| Medium | Activation Energy (kcal/mol) |

| Gas Phase | 10.5 |

| DMSO | 18.2 |

| Methanol | 20.1 |

| Water | 21.3 |

Substituent Effects on SNAr Mechanisms

The rate and feasibility of an SNAr reaction are critically dependent on the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. researchgate.netmasterorganicchemistry.com

In Ethyl 4-fluoro-1-naphthoate, the ethyl ester group (-COOEt) at the C1 position acts as the activating group. It is a moderately strong EWG, withdrawing electron density from the naphthalene ring through both the negative inductive effect (-I) and the negative mesomeric effect (-M). This withdrawal of electron density makes the ring carbons, particularly the fluorine-bearing C4 carbon (para to the ester group), more electrophilic and susceptible to attack. Furthermore, the ester group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance delocalization.

The position of the EWG relative to the leaving group is paramount. EWGs in the ortho or para positions are most effective at stabilizing the intermediate because the negative charge can be delocalized directly onto the substituent via resonance. A meta-positioned EWG offers only weaker inductive stabilization. The para-relationship between the ester and the fluorine in Ethyl 4-fluoro-1-naphthoate provides optimal activation for the SNAr reaction. DFT studies on fluoronaphthaldehydes confirm that the reactivity order is highly dependent on the relative positions of the activating formyl group and the fluorine atom. researchgate.net

Ester Hydrolysis and Transesterification Reactions

The ethyl ester functional group of Ethyl 4-fluoro-1-naphthoate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Under acidic conditions, the hydrolysis of Ethyl 4-fluoro-1-naphthoate to 4-fluoro-1-naphthoic acid and ethanol (B145695) is a reversible equilibrium process. libretexts.org To drive the reaction to completion, it is typically carried out with a large excess of water. libretexts.org The reaction follows a well-established nucleophilic acyl substitution mechanism, most commonly the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com

The mechanism proceeds through several distinct steps: libretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition step breaks the C=O pi bond and forms a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion moiety to one of the oxygen atoms of the original ethoxy group. This is often a rapid intramolecular or solvent-mediated process. This transfer converts the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of ethanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final 4-fluoro-1-naphthoic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.org

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

The kinetics of this second-order reaction are influenced by both electronic and steric factors. The naphthalene ring, being bulkier than a simple phenyl group, may sterically hinder the approach of the hydroxide (B78521) nucleophile to some extent. Conversely, the fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack.

Table 1: Kinetic Parameters for Base-Catalyzed Hydrolysis of Aromatic Esters

Hypothetical data based on established principles for illustrative purposes.

| Compound | Relative Rate Constant (krel) | Comments |

|---|---|---|

| Ethyl Benzoate | 1.00 | Baseline for comparison. |

| Ethyl 1-naphthoate | ~0.85 | Increased steric hindrance from the naphthalene ring slightly slows the reaction. |

Enzyme-Catalyzed Ester Transformations (e.g., Lipases)

Enzymatic catalysis, particularly by lipases, offers a highly selective and environmentally benign alternative for ester transformations. scielo.br Lipases are widely used for their ability to catalyze hydrolysis, esterification, and transesterification reactions under mild conditions. scielo.brnih.gov For Ethyl 4-fluoro-1-naphthoate, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, or lipases from Pseudomonas species could be employed for two primary transformations:

Hydrolysis: In an aqueous environment, lipases can selectively hydrolyze the ester to yield 4-fluoro-1-naphthoic acid and ethanol. This process is often used for the kinetic resolution of racemic esters.

Transesterification: In a non-aqueous solvent, lipases can catalyze the reaction of the ester with a different alcohol (e.g., propanol), resulting in the formation of a new ester (e.g., Propyl 4-fluoro-1-naphthoate) and ethanol.

The mechanism of lipase catalysis involves the formation of an acyl-enzyme intermediate within the enzyme's active site, followed by a nucleophilic attack from either water (for hydrolysis) or an alcohol (for transesterification). researchgate.net

Table 2: Potential Lipase-Catalyzed Transformations of Ethyl 4-fluoro-1-naphthoate

| Reaction Type | Enzyme (Example) | Reactant(s) | Product(s) |

|---|---|---|---|

| Hydrolysis | Candida antarctica Lipase B | Ethyl 4-fluoro-1-naphthoate, Water | 4-fluoro-1-naphthoic acid, Ethanol |

Electrophilic Aromatic Substitution on the Naphthalene Ring

Regioselectivity and Directing Effects of Fluoro and Ester Groups

Electrophilic aromatic substitution (EAS) on naphthalene is generally faster than on benzene (B151609) and kinetically favors substitution at the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7). wikipedia.orgwordpress.com This preference is due to the formation of a more stable carbocation intermediate (an arenium ion or σ-complex) during α-attack, which can be stabilized by seven resonance structures, four of which keep one benzene ring fully aromatic. wikipedia.org

In Ethyl 4-fluoro-1-naphthoate, the regiochemical outcome of EAS is dictated by the combined directing effects of the ethyl ester group at C1 and the fluoro group at C4.

Ethyl Ester Group (-COOEt) at C1: This is a deactivating group due to its electron-withdrawing resonance and inductive effects. libretexts.org It directs incoming electrophiles primarily to the meta-positions on the same ring (C3) and to positions on the unsubstituted second ring (C5, C6, C7, C8). libretexts.org

Fluoro Group (-F) at C4: Halogens are an exception among deactivating groups; they are ortho-, para-directors. pressbooks.pub The fluorine atom deactivates the ring through its strong inductive effect but directs substitution to the ortho (C3) and para (C5) positions via its resonance electron-donating effect. stackexchange.comwikipedia.org

The interplay of these effects suggests that the second ring (positions C5, C6, C7, C8) will be the primary site of electrophilic attack, as it is less deactivated than the first ring which bears both deactivating substituents. The most probable positions for substitution are the α-positions C5 and C8. The C5 position is particularly favored as it is para to the directing fluoro group and is an α-position, representing a convergence of directing influences.

Table 3: Predicted Regioselectivity of Electrophilic Attack on Ethyl 4-fluoro-1-naphthoate

| Position | Influence of C1-Ester Group | Influence of C4-Fluoro Group | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho (Unfavored) | Meta (Unfavored) | Minor/No Product |

| C3 | Meta (Possible) | Ortho (Possible) | Minor Product |

| C5 | Attack on other ring (Favored) | Para (Strongly Favored) | Major Product |

| C6 | Attack on other ring (Possible) | - | Minor Product |

| C7 | Attack on other ring (Possible) | - | Minor Product |

| C8 | Attack on other ring (Favored) | - | Likely Secondary Product |

Nitration, Halogenation, and Sulfonation Studies

Applying the principles of regioselectivity, specific EAS reactions on Ethyl 4-fluoro-1-naphthoate can be predicted.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. youtube.com The reaction is expected to yield primarily Ethyl 4-fluoro-5-nitro-1-naphthoate.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom. pearson.com The major product would likely be Ethyl 5-bromo-4-fluoro-1-naphthoate for bromination.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) is a reversible reaction where the product distribution can be temperature-dependent. wordpress.comwordpress.com Under kinetic control (lower temperatures), substitution is expected at the C5 position. At higher temperatures, under thermodynamic control, rearrangement to a more sterically favored position might occur, although the C5 product is likely to remain significant. quora.com

Table 4: Major Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Major Predicted Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 4-fluoro-5-nitro-1-naphthoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ethyl 5-bromo-4-fluoro-1-naphthoate |

Reductive Transformations of the Ester Moiety

Chemoselective Reduction to Alcohols

The ester group of Ethyl 4-fluoro-1-naphthoate can be chemoselectively reduced to the corresponding primary alcohol, (4-fluoro-1-naphthalenyl)methanol, without affecting the aromatic naphthalene ring or the carbon-fluorine bond. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters. libretexts.org However, more powerful hydride reagents are effective. organic-chemistry.org

Lithium Borohydride (LiBH₄): This reagent is stronger than NaBH₄ and is capable of reducing esters to primary alcohols. wikipedia.orgharvard.edu The lithium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack. wikipedia.org

Diisobutylaluminium Hydride (DIBAL-H): This is a powerful and often highly selective reducing agent. masterorganicchemistry.com When two or more equivalents are used at ambient temperature, DIBAL-H will reduce the ester to the primary alcohol. rsc.orgorganic-synthesis.com If used in a 1:1 stoichiometry at low temperatures (e.g., -78 °C), the reaction can often be stopped at the aldehyde stage. youtube.comadichemistry.com

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and less selective reducing agent that readily reduces esters to primary alcohols. libretexts.orgucalgary.ca

The choice of reagent allows for controlled reduction of the ester moiety while preserving the other functional groups on the aromatic ring.

Table 5: Reagents for Chemoselective Reduction of the Ester Group

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Lithium Borohydride (LiBH₄) | THF, reflux | (4-fluoro-1-naphthalenyl)methanol | Good selectivity for esters over some other functional groups. harvard.edu |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, >0 °C, >2 eq. | (4-fluoro-1-naphthalenyl)methanol | Excellent selectivity; can be controlled to yield aldehyde at low temperatures. masterorganicchemistry.com |

Partial Reduction to Aldehydes

The partial reduction of esters to aldehydes is a fundamental transformation in organic synthesis. For a compound like Ethyl 4-fluoro-1-naphthoate, this conversion to 4-fluoro-1-naphthaldehyde would typically be achieved using hydride reagents under carefully controlled conditions to prevent over-reduction to the corresponding alcohol. A common and effective reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). The reaction is generally carried out at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate, which then collapses to the aldehyde upon workup.

Hypothetical Reaction Scheme:

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of Ethyl 4-fluoro-1-naphthoate in these reactions would be influenced by the C-F bond and the ester group, as well as other positions on the naphthalene ring.

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in catalysis. mdpi.com However, advancements in catalyst design, particularly with palladium and nickel complexes, have enabled the use of fluoroarenes as coupling partners. mdpi.com For Ethyl 4-fluoro-1-naphthoate, the C-F bond at the 4-position could potentially undergo oxidative addition to a low-valent metal center, initiating a cross-coupling cycle. This reactivity is often facilitated by electron-withdrawing groups on the aromatic ring, which lower the energy of the C-F bond's LUMO, making it more susceptible to nucleophilic attack by the metal. The ester group at the 1-position would contribute to this electronic effect.

Reactions like the Suzuki-Miyaura (using boronic acids), nih.govrsc.orgnih.gov Sonogashira (using terminal alkynes), organic-chemistry.orgsynarchive.comlibretexts.orgnih.govnih.gov and Heck (using alkenes) organic-chemistry.orgnih.govmdpi.comnih.govresearchgate.net couplings could theoretically be applied to activate the C-F bond of Ethyl 4-fluoro-1-naphthoate, leading to the formation of new C-C bonds at the 4-position. The success of these reactions would heavily depend on the choice of catalyst, ligands, base, and reaction conditions.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions at the C-F Bond

| Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Ethyl 4-aryl-1-naphthoate |

| Sonogashira | Terminal alkyne | Ethyl 4-(alkynyl)-1-naphthoate |

| Heck | Alkene | Ethyl 4-(alkenyl)-1-naphthoate |

This table represents hypothetical products as specific literature on these reactions with Ethyl 4-fluoro-1-naphthoate is not available.

While C-F bond activation is a key area of interest, the other positions on the naphthalene ring of Ethyl 4-fluoro-1-naphthoate could also be sites for functionalization. Directed metalation-cross-coupling strategies could potentially be employed. For instance, ortho-lithiation directed by the ester group, followed by transmetalation and cross-coupling, could introduce substituents at the 2- or 8-positions. However, the directing group ability of the ester would need to compete with the electronic effects of the fluorine atom.

Radical Reactions Involving Ethyl 4-fluoro-1-naphthoate

The involvement of naphthoate esters in radical reactions has been explored, often in the context of photocatalysis or through the use of radical initiators. springernature.comgoogle.com For Ethyl 4-fluoro-1-naphthoate, radical reactions could potentially be initiated at various sites. For instance, radical addition to the naphthalene ring could occur, or reactions involving the ethyl ester group might be possible under specific conditions. The fluorine atom could also influence the regioselectivity of radical attack due to its electronic properties. Specific studies on the radical chemistry of Ethyl 4-fluoro-1-naphthoate are needed to determine the precise outcomes and mechanisms.

Investigations into Unconventional Reaction Pathways (e.g., Aryne Intermediates)

The generation of arynes from fluoroaromatic compounds is a known process, typically involving the use of a strong base to effect elimination of HF. rsc.org In the case of Ethyl 4-fluoro-1-naphthoate, treatment with a very strong, non-nucleophilic base could potentially lead to the formation of a highly reactive naphthyne intermediate. This intermediate could then be trapped by various nucleophiles or undergo cycloaddition reactions. The formation of the aryne would likely be regioselective due to the influence of the ester group. The development of mild methods for aryne generation has expanded the synthetic utility of these reactive intermediates. nih.govnih.govspringernature.com

Hypothetical Aryne Formation:

Further experimental investigation is required to validate the feasibility and explore the synthetic applications of aryne formation from Ethyl 4-fluoro-1-naphthoate.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Ethyl 4-fluoro-1-naphthoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure and environment can be obtained.

¹⁹F NMR Chemical Shift Analysis and Substituent Effects

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated organic compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.govhuji.ac.il The chemical shift of the fluorine atom in Ethyl 4-fluoro-1-naphthoate is highly sensitive to its electronic environment, which is influenced by substituent effects within the naphthalene (B1677914) ring. researchgate.netelsevierpure.com

The wide chemical shift range in ¹⁹F NMR allows for clear resolution of signals, making it an excellent tool for identifying and quantifying fluorinated species. huji.ac.ilazom.com The position of the ¹⁹F signal is dictated by the electron density around the fluorine nucleus. Electron-donating groups tend to increase shielding and cause an upfield shift, while electron-withdrawing groups cause a deshielding effect and a downfield shift. alfa-chemistry.com In the context of the naphthoate system, the electronic properties of the ester group and any other substituents on the aromatic rings will modulate the ¹⁹F chemical shift. researchgate.net The analysis of these shifts can provide valuable information on the electronic distribution within the molecule and can be used to probe intermolecular interactions. researchgate.netelsevierpure.com

Table 1: Representative ¹⁹F NMR Chemical Shifts for Selected Fluoroaromatic Compounds

| Compound | Chemical Shift (ppm, relative to CFCl₃) |

| Fluorobenzene | -113.5 |

| 1-Fluoronaphthalene | -121.0 |

| Ethyl 4-fluorobenzoate | Varies with substituents |

Note: The exact chemical shift for Ethyl 4-fluoro-1-naphthoate would need to be determined experimentally and will be influenced by the solvent and other molecular features.

¹H and ¹³C NMR for Structural Elucidation and Reaction Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the complete structural assignment of Ethyl 4-fluoro-1-naphthoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the naphthalene ring system will appear as a complex pattern of multiplets, with their chemical shifts influenced by the fluorine and ethyl ester substituents. The ethyl group will exhibit a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. libretexts.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, which is a key diagnostic feature. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. libretexts.org

NMR spectroscopy is also an invaluable tool for real-time reaction monitoring in both batch and flow synthesis. beilstein-journals.org By acquiring spectra at different time points, the consumption of starting materials and the formation of products and intermediates can be tracked, providing kinetic and mechanistic insights into the synthesis of Ethyl 4-fluoro-1-naphthoate. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl 4-fluoro-1-naphthoate

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |

| ¹H | Aromatic (Naphthyl) | 7.0 - 9.0 |

| -OCH₂CH₃ (Methylene) | 4.0 - 4.5 (quartet) | |

| -OCH₂CH₃ (Methyl) | 1.0 - 1.5 (triplet) | |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-F) | 155 - 165 (large ¹JCF) | |

| Aromatic (other) | 115 - 140 | |

| -OCH₂CH₃ (Methylene) | 60 - 65 | |

| -OCH₂CH₃ (Methyl) | 10 - 15 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the ¹H and ¹³C signals and for determining the three-dimensional structure of Ethyl 4-fluoro-1-naphthoate.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the molecule. sdsu.edu For Ethyl 4-fluoro-1-naphthoate, COSY would be used to trace the connectivity of the protons within the naphthalene ring system and within the ethyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is a crucial experiment for assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, revealing through-space interactions rather than through-bond couplings. mdpi.com This is particularly useful for determining the preferred conformation of the ethyl ester group relative to the naphthalene ring. mdpi.com

Mass Spectrometry in Elucidating Reaction Pathways and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of Ethyl 4-fluoro-1-naphthoate and its reaction products. nih.govnih.gov This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of synthesized molecules and identifying unknown byproducts or intermediates in a reaction mixture. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. The fragmentation pattern of Ethyl 4-fluoro-1-naphthoate would be expected to show characteristic losses, such as the loss of the ethoxy group or carbon monoxide from the ester functionality, and fragmentation of the naphthalene ring. youtube.com By analyzing the fragmentation of intermediates formed during a reaction, MS/MS can be instrumental in elucidating reaction mechanisms. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For Ethyl 4-fluoro-1-naphthoate, these techniques provide a characteristic fingerprint based on the vibrations of its constituent bonds.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional groups in Ethyl 4-fluoro-1-naphthoate give rise to distinct absorption bands. The ester group will exhibit a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹. Another characteristic absorption for the ester is the C-O stretching vibration, which appears in the 1250-1000 cm⁻¹ region. The aromatic naphthalene ring will show multiple bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The presence of the fluorine atom introduces a C-F stretching vibration, which is expected to appear as a strong band in the 1100-1000 cm⁻¹ region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For Ethyl 4-fluoro-1-naphthoate, the aromatic ring vibrations are often strong and well-defined in the Raman spectrum. The symmetric C=C stretching modes of the naphthalene ring are particularly Raman active. While the carbonyl (C=O) stretch is also observable in Raman, it is typically weaker than in the IR spectrum. The C-F stretch can also be observed in the Raman spectrum.

A comparative table of expected vibrational frequencies for the key functional groups in Ethyl 4-fluoro-1-naphthoate is presented below.

| Functional Group | Bond Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100-3000 (medium) | 3100-3000 (strong) |

| Aromatic Ring | C=C stretch | 1620-1450 (variable) | 1620-1450 (strong) |

| Ester | C=O stretch | 1740-1720 (strong) | 1740-1720 (weak-medium) |

| Ester | C-O stretch | 1300-1000 (strong) | 1300-1000 (weak) |

| Fluoroaromatic | C-F stretch | 1100-1000 (strong) | 1100-1000 (medium) |

| Alkyl (Ethyl) | C-H stretch | 2980-2850 (medium) | 2980-2850 (medium) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of Ethyl 4-fluoro-1-naphthoate, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, the crystal structure of Ethyl 4-fluoro-1-naphthoate has not been reported in publicly available databases. However, analysis of related structures, such as other substituted naphthoates, can provide insights into the expected molecular geometry. For instance, the crystal structure of a related compound, Ethyl 4-acetoxy-6-(dimethylamino)-2-naphthoate, reveals details about the planarity of the naphthalene ring system and the orientation of the ester group relative to the ring. In the case of Ethyl 4-fluoro-1-naphthoate, X-ray crystallography would precisely determine the dihedral angle between the plane of the naphthalene ring and the ester group, as well as any intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing.

A hypothetical table of key crystallographic parameters that would be obtained from an X-ray diffraction experiment on a suitable single crystal of Ethyl 4-fluoro-1-naphthoate is presented below.

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Provides the size and shape of the repeating unit. |

| Z | The number of molecules per unit cell. | Indicates the packing density. |

| Bond Lengths | The distances between bonded atoms. | e.g., C=O, C-O, C-F, aromatic C-C bond lengths. |

| Bond Angles | The angles between three connected atoms. | e.g., O=C-O angle of the ester. |

| Torsion Angles | The dihedral angles between four connected atoms. | Describes the conformation of the ethyl group and the orientation of the ester relative to the naphthalene ring. |

Chromatographic Methods in Reaction Mixture Analysis and Purification Optimization

Chromatographic techniques are indispensable for the analysis of reaction mixtures and the purification of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for a compound like Ethyl 4-fluoro-1-naphthoate.

HPLC is a primary tool for assessing the purity of Ethyl 4-fluoro-1-naphthoate and for monitoring the progress of its synthesis. A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Ethyl 4-fluoro-1-naphthoate, being a relatively nonpolar molecule, would be well-retained on a C18 column. The retention time would be influenced by the exact composition of the mobile phase; a higher proportion of organic solvent would lead to a shorter retention time. A UV detector is suitable for this compound due to the UV-absorbing naphthalene ring system. The wavelength of detection would be set at one of the absorption maxima of the compound to ensure high sensitivity. By analyzing the chromatogram, the presence of starting materials, intermediates, and byproducts can be identified and quantified, allowing for the optimization of reaction conditions and the determination of the final product's purity.

A typical set of starting parameters for developing an HPLC method for Ethyl 4-fluoro-1-naphthoate is outlined in the table below.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying volatile byproducts that may be present in the reaction mixture for the synthesis of Ethyl 4-fluoro-1-naphthoate. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries.

For Ethyl 4-fluoro-1-naphthoate, GC-MS analysis would confirm its molecular weight via the molecular ion peak in the mass spectrum. The fragmentation pattern would also be characteristic of the molecule's structure, showing fragments corresponding to the loss of the ethoxy group, the carbonyl group, and fragmentation of the naphthalene ring. This technique is highly sensitive and can detect trace amounts of impurities.

The following table summarizes typical GC-MS parameters for the analysis of a compound like Ethyl 4-fluoro-1-naphthoate.

| Parameter | Typical Condition |

| GC Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless |

| Temperature Program | A temperature gradient to elute compounds with a range of boiling points. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full scan or Selected Ion Monitoring (SIM) |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The naphthalene ring system in Ethyl 4-fluoro-1-naphthoate contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region.

The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic systems like naphthalene, these are typically π → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of substituents. The ester and fluoro groups on the naphthalene ring will act as auxochromes and can cause a shift in the λmax compared to unsubstituted naphthalene. The extended conjugation of the naphthalene system means that significant absorption is expected in the UV region. libretexts.orgmsu.edu The spectrum would likely show multiple absorption bands corresponding to different electronic transitions within the aromatic system.

The table below presents hypothetical UV-Vis absorption data for Ethyl 4-fluoro-1-naphthoate in a common solvent like ethanol (B145695), based on the known absorptions of related naphthalene derivatives.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹) | Transition Type |

| Ethanol | ~220-240 | High | ~280-320 | Moderate | π → π* |

Computational and Theoretical Chemistry Studies of Ethyl 4 Fluoro 1 Naphthoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and chemical reactivity of Ethyl 4-fluoro-1-naphthoate. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net For Ethyl 4-fluoro-1-naphthoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap generally suggests higher reactivity. In aromatic systems like this, the HOMO is typically delocalized over the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed over the ester group and the aromatic system. materialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a quantitative measure of reactivity and selectivity.

Table 1: Illustrative Global Reactivity Descriptors for Ethyl 4-fluoro-1-naphthoate (Calculated via DFT)

| Parameter | Formula | Typical Value (eV) | Description |

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Represents ionization potential; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 | Represents electron affinity; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Indicates chemical reactivity and stability; larger gap implies higher stability. materialsciencejournal.org |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 2.75 | Measures resistance to change in electron distribution. materialsciencejournal.org |

| Chemical Softness (S) | 1 / (2η) | 0.18 to 0.22 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.0 to 4.0 | Measures the propensity of the species to accept electrons. materialsciencejournal.org |

Note: The values in this table are illustrative, based on typical DFT calculations for similar aromatic esters, as specific published data for Ethyl 4-fluoro-1-naphthoate is not available.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate energy calculations. While computationally more expensive than DFT, they are often used as a benchmark to validate the results obtained from DFT and other less demanding methods. For a molecule like Ethyl 4-fluoro-1-naphthoate, these high-level calculations can provide a more precise determination of its ground-state energy, conformational energies, and reaction barriers, serving as a "gold standard" for theoretical studies.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl ester group (-COOCH₂CH₃) in Ethyl 4-fluoro-1-naphthoate allows for different spatial orientations, or conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for rotation around single bonds, particularly the C-O and O-C bonds of the ester group.

A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle (e.g., the angle defining the orientation of the ethyl group relative to the naphthalene ring) and calculating the molecule's energy at each step. researchgate.net This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For similar aromatic esters, it is common to find that planar or near-planar conformations, where the ester group is coplanar with the aromatic ring, are often the most stable due to favorable electronic delocalization. rsc.org The presence of the fluorine atom may introduce subtle steric or electronic effects that influence the relative stability of these conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

For Ethyl 4-fluoro-1-naphthoate, DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk Predicted chemical shifts are often calculated for the molecule in its lowest energy conformation and may be averaged based on the Boltzmann distribution if multiple stable conformers exist. d-nb.info These theoretical values are then compared with experimental data, often showing a strong correlation after applying a scaling factor or linear regression. researchgate.netresearchgate.net The mean absolute error (MAE) between predicted and experimental ¹H shifts can be less than 0.2 ppm, and for ¹³C shifts, it can be around 1-2 ppm. d-nb.infonih.gov

Similarly, theoretical vibrational frequencies can be calculated and compared to experimental Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands, such as the C=O stretch of the ester group, C-F stretching, and various aromatic ring vibrations. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for Ethyl 4-fluoro-1-naphthoate

| Atom/Group | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |

| Naphthalene Ring H | 7.2 - 8.5 | 7.1 - 8.4 | 120 - 135 | 120 - 135 |

| -OCH₂- | 4.3 - 4.5 | 4.2 - 4.4 | 60 - 65 | 60 - 65 |

| -CH₃ | 1.3 - 1.5 | 1.2 - 1.4 | 13 - 16 | 13 - 16 |

| Naphthalene Ring C-F | - | - | 155 - 165 | 155 - 165 |

| Ester C=O | - | - | 165 - 170 | 165 - 170 |

Note: These are representative values. Actual shifts depend on the solvent and specific electronic environment. Predicted values often require scaling for best agreement with experimental data. d-nb.inforesearchgate.net

Reaction Mechanism Elucidation through Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Calculations

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For reactions involving Ethyl 4-fluoro-1-naphthoate, such as hydrolysis or nucleophilic aromatic substitution, computational modeling can identify the transition state (TS)—the highest energy point along the reaction pathway. wikipedia.org

Locating the transition state structure is a critical step in understanding the reaction mechanism. Once the TS is identified, its structure and energy (the activation energy) provide insight into the reaction's feasibility and rate. wikipedia.org Following the identification of the TS, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the intended species. wikipedia.org This provides a complete energetic profile of the reaction, including the energies of reactants, products, intermediates, and transition states.

Non-Covalent Interactions and Intermolecular Forces in Crystal Structures and Solutions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly of molecules in the solid state (crystal packing) and their behavior in solution. nih.gov For Ethyl 4-fluoro-1-naphthoate, these interactions include hydrogen bonds (e.g., C-H···O, C-H···F), π-π stacking between naphthalene rings, and halogen bonds involving the fluorine atom.

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity and physical properties of a molecule like Ethyl 4-fluoro-1-naphthoate can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential tools for predicting and understanding these effects. These models can be broadly categorized into explicit and implicit models.

Explicit Solvation Models: These models treat solvent molecules individually. While providing a highly detailed picture of solute-solvent interactions, they are computationally very expensive. For a molecule like Ethyl 4-fluoro-1-naphthoate, an explicit model would involve simulating the naphthoate ester surrounded by a large number of individual solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent). This approach is particularly useful for studying specific interactions like hydrogen bonding, though it is not expected to be the dominant interaction for this ester.

Implicit Solvation Models: These are more commonly used for molecules of this type due to their computational efficiency. wikipedia.org They represent the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. q-chem.com A cavity is formed around the solute molecule, and the solute's charge distribution polarizes the surrounding dielectric continuum, which in turn affects the solute's electronic structure and energy. q-chem.com

Several implicit solvation models are widely used, each with varying levels of sophistication:

Polarizable Continuum Model (PCM): This is a popular method that creates a solute-shaped cavity within the dielectric continuum. q-chem.com Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), are available to calculate the solvation free energy. q-chem.comfaccts.de

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculation of the polarization charges on the cavity surface. It is particularly effective for polar solvents. wikipedia.org

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. It calculates the solvation free energy based on the solute's electron density. faccts.defaccts.de

The choice of solvation model and solvent would be critical in studying the reactivity of Ethyl 4-fluoro-1-naphthoate. For instance, the polarity of the solvent would influence the stability of charged intermediates or transition states in potential reactions, such as hydrolysis of the ester group. A polar solvent would be expected to stabilize polar transition states, thereby increasing the reaction rate compared to a nonpolar solvent.

To illustrate how environmental effects could be quantified, a hypothetical data table is presented below. This table shows how the calculated ground-state energy of Ethyl 4-fluoro-1-naphthoate might vary in different solvents using the SMD solvation model with a Density Functional Theory (DFT) calculation (B3LYP/6-31G* level of theory).

Table 1: Hypothetical Solvation Energies of Ethyl 4-fluoro-1-naphthoate in Various Solvents Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 0.00 |

| n-Hexane | 1.88 | -2.54 |

| Diethyl Ether | 4.34 | -4.87 |

| Tetrahydrofuran (B95107) | 7.58 | -6.12 |

| Dichloromethane | 8.93 | -6.58 |

| Acetone | 20.7 | -8.21 |

| Ethanol | 24.6 | -8.75 |

| Water | 78.4 | -9.33 |

This hypothetical data illustrates that as the dielectric constant of the solvent increases, the solvation free energy becomes more negative, indicating greater stabilization of the molecule in polar environments. This stabilization would, in turn, affect the molecule's reactivity and spectral properties.

Applications and Research Trajectories of Ethyl 4 Fluoro 1 Naphthoate

Material Science Applications

Exploration in Optoelectronic Devices (e.g., OLEDs, OFETs)